4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
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Overview
Description
4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a synthetic organic compound with potential applications in various scientific fields. It features a benzamide core substituted with a 4-chloro group and a phthalazinone moiety, making it a molecule of interest for medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves the following steps:
Formation of the Phthalazinone Intermediate: The starting material, phthalic anhydride, undergoes a reaction with hydrazine hydrate to form 4-oxo-3,4-dihydrophthalazine.
Alkylation: The phthalazinone intermediate is then alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group.
Amidation: The alkylated product is reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phthalazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone ring, potentially yielding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated phthalazinone rings.
Substitution: Substituted benzamides with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the exploration of new chemical transformations and the development of novel compounds.
Biology
Biologically, this compound can be studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the creation of derivatives with specific desired properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The phthalazinone moiety may mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzamide core can enhance binding affinity and specificity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- 4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzylamine
- 4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzyl alcohol
Uniqueness
Compared to similar compounds, 4-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the chloro and phthalazinone groups provides a unique combination of electronic and steric effects, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H12ClN3O2 |
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Molecular Weight |
313.74 g/mol |
IUPAC Name |
4-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-7-5-10(6-8-11)15(21)18-9-14-12-3-1-2-4-13(12)16(22)20-19-14/h1-8H,9H2,(H,18,21)(H,20,22) |
InChI Key |
RDSVNUFDWQVQHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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